molecular formula C8H20B2 B082314 Tetraethyldiborane CAS No. 12081-54-8

Tetraethyldiborane

Cat. No.: B082314
CAS No.: 12081-54-8
M. Wt: 137.87 g/mol
InChI Key: WDUMCCCPYLSETM-UHFFFAOYSA-N
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Description

Tetraethyldiborane is an organoboron compound with the chemical formula (C2H5)4B2H2 It is a colorless liquid that is highly reactive and pyrophoric, meaning it can ignite spontaneously in air This compound is part of the larger family of organoboranes, which are compounds containing boron-carbon bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethyldiborane can be synthesized through several methods. One common method involves the reaction of trialkylboranes with diborane. For example, the reaction of triethylborane with diborane can produce this compound. Another method involves the reduction of dialkylborochlorides with sodium or lithium borohydrides. These reactions typically require controlled conditions, including low temperatures and inert atmospheres, to prevent unwanted side reactions and ensure the stability of the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can help in achieving higher yields and purity. Safety measures are crucial due to the compound’s pyrophoric nature, requiring specialized equipment and handling procedures.

Chemical Reactions Analysis

Types of Reactions: Tetraethyldiborane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form boron-containing oxides.

    Reduction: It can be reduced to form simpler boron hydrides.

    Substitution: It can undergo substitution reactions where the ethyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boron oxides, while substitution reactions can produce a variety of organoboron compounds .

Scientific Research Applications

Tetraethyldiborane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetraethyldiborane involves its ability to form stable complexes with various substrates. In hydroboration reactions, it adds across carbon-carbon double bonds, forming organoboron intermediates that can be further transformed into alcohols, amines, or other functional groups. The boron atom in this compound acts as an electrophile, facilitating these reactions by stabilizing negative charges on the reaction intermediates .

Comparison with Similar Compounds

    Triethylborane: Another organoborane with similar reactivity but different physical properties.

    Tetramethyldiborane: Similar in structure but with methyl groups instead of ethyl groups.

    Diborane: The parent compound of tetraethyldiborane, with hydrogen atoms instead of ethyl groups.

Uniqueness: this compound is unique due to its specific combination of ethyl groups and boron-hydrogen bonds, which confer distinct reactivity and stability compared to other organoboranes. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications .

Properties

IUPAC Name

diethylboranyl(diethyl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20B2/c1-5-9(6-2)10(7-3)8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUMCCCPYLSETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(B(CC)CC)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20B2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445931
Record name TETRAETHYLDIBORANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12081-54-8
Record name TETRAETHYLDIBORANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraethyldiborane
Reactant of Route 2
Tetraethyldiborane
Reactant of Route 3
Tetraethyldiborane

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